molecular formula C18H22N2O5 B14947897 4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14947897
M. Wt: 346.4 g/mol
InChI Key: JVKUEVNPVKQXDK-UHFFFAOYSA-N
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Description

4-ACETYL-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. Common starting materials might include substituted phenols, acetylating agents, and morpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds like this one are often studied for their potential biological activities. They may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They might be explored as candidates for drug development, targeting specific diseases or conditions.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives with different substituents. Examples might be:

  • 4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-ACETYL-3-HYDROXY-5-(4-CHLOROPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-ACETYL-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H22N2O5/c1-12(21)15-16(13-2-4-14(22)5-3-13)20(18(24)17(15)23)7-6-19-8-10-25-11-9-19/h2-5,16,22-23H,6-11H2,1H3

InChI Key

JVKUEVNPVKQXDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCN3CCOCC3)O

Origin of Product

United States

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